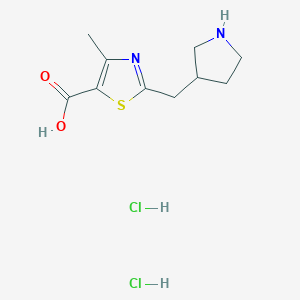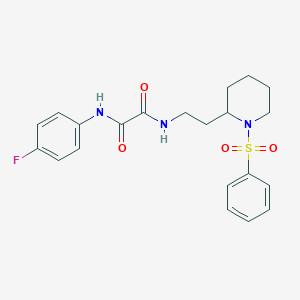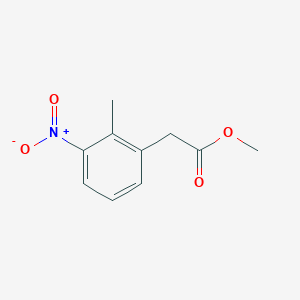
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as CDF, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It is a member of the enamide family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. CDF has been found to exhibit potent anticancer activity against a variety of tumor cell lines, making it a promising candidate for further development as a cancer therapy.
Scientific Research Applications
1. Inhibition of Tyrosine Kinases
Compounds analogous to (E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide have been studied for their potential as inhibitors of specific enzymes, such as Bruton's tyrosine kinase (BTK). For example, a study detailed the molecular structures and crystal packing of three leflunomide metabolite analogs, illustrating their potential in inhibiting BTK through specific structural and hydrogen-bonding networks (Ghosh et al., 2000).
2. Crystallography and Molecular Interactions
Research on these compounds also extends to their physical chemistry aspects, such as crystallography and molecular interactions. The analysis of their crystal-packing interactions has provided insights into the alternation direction of adjacent molecules in the crystalline lattice due to intermolecular cyano-amide hydrogen bonding (Ghosh et al., 2000).
3. Synthesis and Structural Analysis
The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their crystal structures, along with colorimetric sensing capabilities for fluoride anions, demonstrate the versatility of similar compounds in material science and sensor technology. These compounds exhibit a drastic color transition in response to fluoride anion, showcasing their potential in naked-eye detection applications (Younes et al., 2020).
properties
IUPAC Name |
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c1-2-4-10(9-17)18-14(19)8-7-11-12(15)5-3-6-13(11)16/h3,5-8,10H,2,4H2,1H3,(H,18,19)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRKBSIQSNRNG-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)





![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)


![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)
